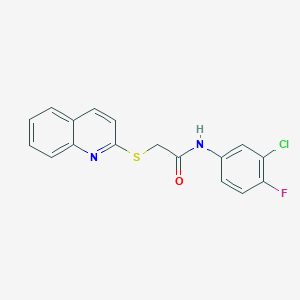

N-(3-chloro-4-fluorophenyl)-2-(quinolin-2-ylthio)acetamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-quinolin-2-ylsulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2OS/c18-13-9-12(6-7-14(13)19)20-16(22)10-23-17-8-5-11-3-1-2-4-15(11)21-17/h1-9H,10H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVFRJTWJRPERT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Core Synthetic Strategy

The compound’s preparation universally follows a two-stage protocol:

- Synthesis of the quinoline-2-thiol intermediate (e.g., 3-substituted quinoline-2-thiols).

- Thioether linkage formation via nucleophilic substitution between the thiol group and a chloroacetamide derivative.

Source demonstrates this approach in analogous systems, where 3-(benzo[d]thiazol-2-yl)quinoline-2-thiol reacts with 2-chloro-N-substituted acetamides in dry acetone with potassium carbonate (K₂CO₃) as a base. For the target compound, the quinoline-2-thiol intermediate is generated first, followed by coupling with N-(3-chloro-4-fluorophenyl)-2-chloroacetamide.

Detailed Stepwise Synthesis

Preparation of Quinoline-2-Thiol

Studies in and outline methods for synthesizing quinoline-2-thiol derivatives:

- Step 1 : 2-Chloroquinoline-3-carbaldehyde is treated with sodium sulfide (Na₂S) in DMF at room temperature, yielding 2-mercaptoquinoline-3-carbaldehyde.

- Step 2 : The aldehyde group is reduced or functionalized further, depending on the target structure.

For CAS 379244-49-2, the quinoline-2-thiol component likely originates from a similar protocol, though substituents (e.g., methyl groups at position 5) require tailored starting materials.

Synthesis of N-(3-Chloro-4-Fluorophenyl)-2-Chloroacetamide

This intermediate is prepared by reacting 3-chloro-4-fluoroaniline with chloroacetyl chloride in DMF at 0–5°C, followed by gradual warming to room temperature. The reaction equation is:

$$

\text{C}6\text{H}3\text{ClFNH}2 + \text{ClCH}2\text{COCl} \rightarrow \text{C}6\text{H}3\text{ClFNHCOCH}_2\text{Cl} + \text{HCl}

$$

Key parameters:

- Molar ratio : 1:1.2 (aniline to chloroacetyl chloride)

- Reaction time : 12 hours

- Yield : ~85% after recrystallization

Thioether Bond Formation

The final step involves reacting the quinoline-2-thiol with N-(3-chloro-4-fluorophenyl)-2-chloroacetamide in acetone or DMF, using K₂CO₃ to deprotonate the thiol group. The mechanism proceeds via an SN² reaction:

$$

\text{Quinoline-2-SH} + \text{ClCH}2\text{CONHC}6\text{H}3\text{ClF} \xrightarrow{\text{K}2\text{CO}3} \text{Quinoline-2-S-CH}2\text{CONHC}6\text{H}3\text{ClF} + \text{KCl} + \text{H}_2\text{O}

$$

- Solvent : Dry acetone

- Temperature : Room temperature

- Time : 4 hours

- Yield : 71–78%

Comparative Analysis of Methodologies

Critical Challenges and Solutions

Analytical Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(quinolin-2-ylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(3-chloro-4-fluorophenyl)-2-(quinolin-2-ylthio)acetamide has been investigated for its potential as an anticancer agent . Studies have shown that derivatives of quinoline compounds often exhibit significant antiproliferative effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. For instance, similar compounds have demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL, indicating strong activity against cancer cells .

Antimicrobial Activity

Research has also focused on the compound's antimicrobial properties . Quinoline derivatives have been shown to possess antibacterial and antifungal activities. In studies where related compounds were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, significant inhibition was observed, suggesting that this compound may exhibit similar antimicrobial effects .

Enzyme Inhibition Studies

The compound's structure suggests potential for enzyme inhibition . Quinoline derivatives are known to interact with various biological targets, including enzymes involved in metabolic pathways. The presence of electron-withdrawing groups like chlorine and fluorine can enhance binding affinity to target enzymes, making it a candidate for further exploration in biochemical assays .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported on a series of quinoline derivatives where this compound was included among tested compounds. The results indicated that this compound exhibited notable cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction being suggested .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers synthesized several quinoline-based compounds and evaluated their efficacy against various microbial strains. The study found that compounds similar to this compound were effective against resistant strains of bacteria, highlighting their potential as therapeutic agents in treating infections caused by multidrug-resistant organisms .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(quinolin-2-ylthio)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Acetamides with Quinoline Moieties

- (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (): This compound shares the quinoline core but incorporates an indolinone fragment and a nitrobenzyl group.

- 2-((4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(quinolin-4-yl)acetamide (CAS: 889948-65-6, ): Replaces the quinazolinone ring with a triazole-furan hybrid. The triazole’s nitrogen-rich structure may improve solubility but reduce metabolic stability compared to the sulfur-linked quinoline in the target compound .

Halogen-Substituted Phenyl Acetamides

- N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (): Substitutes the quinoline-thio group with a naphthalene ring. The bulky hydrophobic naphthalene likely reduces aqueous solubility but enhances membrane permeability compared to the polar quinoline-thio group .

- N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14, ): Features a thiazole ring instead of quinoline. Thiazole’s electron-deficient nature may alter kinase-binding interactions, as seen in its role as a c-Abl kinase activator .

Heterocyclic Sulfur-Linked Acetamides

- 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (): Combines pyrimidine and quinoxaline moieties.

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (): A pyridazinone derivative with FPR2 agonist activity. The pyridazinone core’s rigidity contrasts with the flexible thioacetamide linker in the target compound, impacting conformational dynamics during receptor binding .

Key Structural and Functional Differences

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(quinolin-2-ylthio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a chloro and fluorine substituent on the phenyl ring and a quinolin-2-ylthio group. The molecular formula is , with a molecular weight of approximately 320.78 g/mol.

This compound's biological activity is believed to stem from its interaction with various biological targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It might modulate receptor activity, influencing cellular signaling pathways.

The exact mechanism remains to be fully elucidated, but preliminary studies suggest that it may affect pathways related to inflammation and cancer progression.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds, indicating that derivatives of quinoline-based structures often exhibit significant antibacterial and antifungal activities. For instance, compounds with similar scaffolds showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens, demonstrating their potential as effective antimicrobial agents .

Anticancer Activity

Quinoline derivatives, including this compound, have been investigated for their anticancer properties. A case study revealed that certain derivatives exhibited potent cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. For example, compounds structurally related to this class demonstrated IC50 values as low as 1.46 μM against specific cancer cell lines, indicating strong antiproliferative effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC values: 0.22 - 0.25 μg/mL | |

| Anticancer | IC50 values: < 1.5 μM | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of several quinoline derivatives against Staphylococcus aureus and Staphylococcus epidermidis. The results indicated significant antibacterial activity with reduced biofilm formation compared to standard antibiotics like Ciprofloxacin .

- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of quinoline derivatives on HeLa and HCT116 cell lines. The study found that specific compounds led to a substantial decrease in cell viability, supporting their potential use as anticancer agents .

Q & A

Q. What synthetic routes are commonly employed for N-(3-chloro-4-fluorophenyl)-2-(quinolin-2-ylthio)acetamide, and what are the critical reaction conditions?

The synthesis typically involves multi-step reactions, including:

- Thioamide linkage formation : Reacting a halogenated quinoline derivative with a thiol-containing intermediate under alkaline conditions.

- Aromatic substitution : Introducing chloro and fluoro substituents on the phenyl ring via nucleophilic substitution.

- Key reagents : Dichloromethane as a solvent, triethylamine as a base, and catalysts like Pd for coupling reactions.

- Purification : Column chromatography or recrystallization to isolate the final product. Reaction progress is monitored via HPLC and NMR .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- X-ray crystallography : Resolves 3D molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., N–H···O interactions) .

- NMR spectroscopy : Confirms proton environments and connectivity, particularly for the quinoline and acetamide moieties.

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

- IR spectroscopy : Identifies functional groups like C=O (1650–1700 cm⁻¹) and C–S (600–700 cm⁻¹) .

Q. What are the key structural features of this compound revealed by crystallographic studies?

Crystallographic analysis of analogous compounds shows:

- Dihedral angles : ~60° between substituted phenyl and quinoline rings, influencing planarity and intermolecular interactions.

- Hydrogen bonding : Stabilizes crystal packing via N–H···O bonds, critical for understanding solid-state stability.

- Halogen interactions : Chlorine and fluorine substituents participate in weak C–H···F/Cl contacts .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Molecular docking : Simulates binding to target proteins (e.g., enzymes, receptors) to identify potential interaction sites.

- QSAR studies : Correlates structural descriptors (e.g., LogP, polar surface area) with observed biological activity.

- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Assay standardization : Control variables like cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent (DMSO concentration).

- Orthogonal validation : Confirm activity via complementary assays (e.g., enzymatic inhibition and cell viability).

- Structural analogs analysis : Compare substituent effects (e.g., fluoro vs. methoxy groups) on activity .

Q. How can researchers optimize the yield of this compound during multi-step synthesis?

- Temperature control : Maintain low temperatures (e.g., 273 K) during exothermic steps to minimize side reactions.

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for coupling reactions.

- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura cross-coupling efficiency.

- Purification : Gradient elution in chromatography to separate closely related by-products .

Q. What strategies are recommended for improving solubility and bioavailability in preclinical studies?

- Prodrug derivatization : Introduce phosphate or ester groups to enhance aqueous solubility.

- Formulation : Use cyclodextrin complexes or lipid-based nanoemulsions.

- Salt formation : Explore hydrochloride or sodium salts to modify dissolution rates.

- Physicochemical profiling : Measure LogD (pH 7.4) and permeability via PAMPA assays .

Methodological Considerations

- Data contradiction analysis : When conflicting biological data arise, cross-reference crystallographic data (e.g., conformational flexibility) with assay results to identify structure-activity relationships .

- Experimental design : Prioritize orthogonal analytical methods (e.g., NMR + X-ray) to minimize structural misassignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.